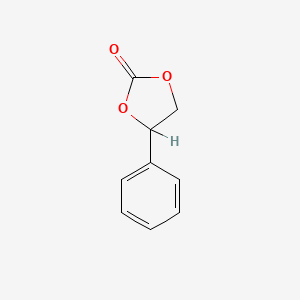

4-Phenyl-1,3-dioxolan-2-one

Description

The exact mass of the compound 1,3-Dioxolan-2-one, 4-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOGUIGAVNCCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283835 | |

| Record name | 1,3-Dioxolan-2-one, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-92-3 | |

| Record name | Phenylethylene carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolan-2-one, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Phenyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Phenyl-1,3-dioxolan-2-one, a versatile heterocyclic compound. This document includes key identifiers, physicochemical data, spectral information, detailed experimental protocols for its synthesis and polymerization, and a summary of its reactivity and applications, particularly in polymer chemistry and as a synthetic intermediate.

Core Chemical Identity and Properties

This compound, also known as styrene (B11656) carbonate, is a cyclic carbonate derived from styrene.[1][2] Its structure, featuring a five-membered dioxolane ring with a phenyl substituent, makes it a valuable building block in organic synthesis.[3]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below to facilitate its unambiguous identification in databases and literature.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 4427-92-3[3] |

| Molecular Formula | C₉H₈O₃[3] |

| InChI | InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2[4] |

| InChIKey | ZKOGUIGAVNCCKH-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1C(OC(=O)O1)C2=CC=CC=C2[4] |

| Synonyms | Styrene carbonate, 1,3-Dioxolan-2-one, 4-phenyl-[3][4] |

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the following table. The compound's high boiling point suggests good thermal stability.[1]

| Property | Value |

| Molecular Weight | 164.16 g/mol [2][3] |

| Physical Form | Solid[4] |

| Boiling Point | 354.8 °C at 760 mmHg[1] |

| Melting Point | Data not readily available in cited literature. |

| Purity | Typically >95%[2][4] |

| Storage Conditions | Sealed in a dry environment at 2-8 °C[4] |

| Solubility | Data for specific solvents is not readily available, but it is used in reactions with organic solvents like DMSO.[5] |

Synthesis and Reactivity

This compound serves as a key intermediate in the development of advanced materials and pharmaceuticals due to its specific reactivity, primarily centered around its cyclic carbonate structure.[1][3]

Synthesis via CO₂ Cycloaddition

The most common and atom-economical synthesis route is the cycloaddition of carbon dioxide (CO₂) to styrene oxide.[6] This reaction is typically catalyzed by a variety of systems, including zinc-based catalysts, often in combination with a co-catalyst.[1][2]

Core Reactivity: Ring-Opening Reactions

The cyclic carbonate structure of this compound allows for versatile transformations, most notably through ring-opening reactions.[1] This reactivity is fundamental to its primary application in ring-opening polymerization (ROP) to produce functional polyesters.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and polymerization of this compound, based on established procedures in the literature.

Representative Synthesis: Catalytic Cycloaddition of CO₂ to Styrene Oxide

This protocol is a representative procedure based on catalytic systems described for the cycloaddition of CO₂ to epoxides.[2]

Materials:

-

Styrene oxide (20 mmol)

-

Zinc iodide (ZnI₂) (0.2 mmol, 1.0 mol%)

-

Stainless steel reactor (e.g., 40 mL) equipped with a magnetic stirrer and thermocouple

-

Carbon dioxide (CO₂, 99.995% purity)

Workflow Diagram:

Procedure:

-

Place styrene oxide (20 mmol) and the catalyst (e.g., ZnI₂, 0.2 mmol) into the stainless steel reactor.[2]

-

Seal the reactor and then introduce carbon dioxide to the desired pressure (e.g., 2.0 MPa).[2]

-

Heat the reactor to the target temperature (e.g., 100 °C) and begin stirring.[2]

-

Maintain the reaction for the specified duration (e.g., 18 hours).[2]

-

After the reaction period, cool the vessel to room temperature and carefully vent the remaining CO₂ pressure.

-

The resulting product can be analyzed directly by ¹H NMR spectroscopy using an internal standard to determine conversion and yield.[2] Further purification can be achieved by column chromatography or distillation under reduced pressure.

Representative Protocol: Organocatalytic Ring-Opening Polymerization (ROP)

This protocol outlines a general procedure for the organocatalyzed ROP of this compound to form poly(mandelic acid) derivatives, a class of biodegradable polyesters.[7][8]

Materials:

-

This compound (monomer)

-

An initiator, such as Benzyl Alcohol or Neopentanol

-

An organocatalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 3 mol %)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Quenching agent (e.g., Benzoic acid)

-

Precipitation solvent (e.g., cold Methanol or a diethyl ether/petroleum ether mixture)

-

Dried reaction vessel (e.g., Schlenk flask) under an inert atmosphere

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, dissolve the this compound monomer and the initiator (e.g., neopentanol) in anhydrous solvent.[8]

-

Take an initial sample (t=0) for ¹H NMR analysis to establish the initial monomer-to-initiator ratio.

-

Add the organocatalyst (e.g., DBU, 3 mol %) to the solution to initiate polymerization.[9]

-

Stir the reaction at room temperature. Monitor the progress of the polymerization by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR.[8]

-

Once the desired conversion is achieved, quench the reaction by adding a small amount of benzoic acid.[9]

-

Dissolve the crude polymer in a minimal amount of a suitable solvent like DCM.

-

Precipitate the polymer by adding the solution dropwise into a large volume of a cold non-solvent (e.g., methanol) with vigorous stirring.[8]

-

Isolate the precipitated polymer by filtration or centrifugation.

-

Dry the polymer under vacuum to a constant weight. The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR for its structure.

Spectral Data

Comprehensive spectral data is crucial for the verification of the structure and purity of this compound. Data is available through public repositories such as PubChem and SpectraBase.[3][4]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the dioxolane ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon, the two carbons of the dioxolane ring, and the carbons of the phenyl group.

-

IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band characteristic of the cyclic carbonate carbonyl group (C=O stretch), typically around 1800 cm⁻¹.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) corresponding to its exact mass.

Applications and Future Outlook

This compound is a significant chemical intermediate with growing importance in several fields:

-

Polymer Chemistry: It is a key monomer for the synthesis of functional poly(α-hydroxy acid)s, such as poly(mandelic acid).[7] These polymers are of interest for biomedical applications due to their potential biodegradability and biocompatibility.

-

Organic Synthesis: The compound serves as a versatile building block. Its reactivity, including interactions with halides, allows for further functionalization and the creation of more complex molecules for the pharmaceutical and fine chemical industries.[1][2]

-

Green Chemistry: Its synthesis via the fixation of CO₂ positions it as a product of green and sustainable chemistry, contributing to carbon capture and utilization (CCU) strategies.[6]

The continued development of more efficient and selective catalysts for both its synthesis and polymerization will further enhance the utility of this compound in creating novel materials and complex molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H8O3 | CID 234226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Phenyl-1,3-dioxolan-2-one (CAS 4427-92-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Phenyl-1,3-dioxolan-2-one (also known as styrene (B11656) carbonate), a versatile heterocyclic compound with significant applications as a chemical intermediate in organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its current and potential applications in polymer chemistry and as a precursor for more complex molecules. While the broader class of 1,3-dioxolanes has been investigated for various biological activities, specific data for this compound remains limited. This guide consolidates available spectral data and presents it in a clear, tabular format for easy reference.

Chemical and Physical Properties

This compound is a cyclic carbonate derived from styrene.[1] It is a white to pale yellow solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4427-92-3 | [3] |

| Molecular Formula | C₉H₈O₃ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Styrene carbonate, Phenylethylene carbonate, 1-Phenyl-1,2-ethylene carbonate | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 56-57 °C | [4] |

| Boiling Point | 157 °C at 3.5 Torr; 354.8 °C at 760 mmHg | [1][4] |

| Density | 1.248 ± 0.06 g/cm³ (predicted) | [4] |

| Purity | Typically >95% | [5] |

| Storage Temperature | -20°C Freezer, under inert atmosphere or 2-8°C, sealed in dry conditions | [4] |

Synthesis and Purification

The most common and atom-economical method for the synthesis of this compound is the cycloaddition of carbon dioxide (CO₂) to styrene oxide.[1] This reaction is typically catalyzed by a variety of systems, including metal halides, organocatalysts, and metal-organic frameworks.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from styrene oxide and carbon dioxide using a catalyst.

Materials:

-

Styrene oxide

-

A suitable catalyst (e.g., Zinc Bromide (ZnBr₂) and an ionic liquid like 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl), or a metal-organic framework)

-

Carbon dioxide (gas)

-

An appropriate solvent (if not solvent-free)

-

High-pressure reactor

Procedure:

-

Reactor Setup: A high-pressure stainless-steel reactor equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a gas inlet is charged with styrene oxide and the chosen catalyst system.

-

Reaction Conditions: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 4 MPa).

-

Heating and Stirring: The reaction mixture is heated to the target temperature (e.g., 80-120 °C) and stirred for a specified duration (e.g., 1-24 hours), during which the progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.

-

Work-up: The crude reaction mixture is typically dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with water to remove any water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filtered.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification of this compound

Objective: To purify the crude this compound.

Method 1: Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or hexanes/ethyl acetate, can be effective.

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent or solvent mixture.

-

Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.

Method 2: Column Chromatography

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.

-

Mobile Phase: A solvent system with appropriate polarity, such as a mixture of hexanes and ethyl acetate, is chosen to achieve good separation. The ideal mobile phase is determined by preliminary TLC analysis.

-

Packing the Column: The silica gel is packed into a chromatography column as a slurry in the mobile phase.

-

Loading the Sample: The crude product is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

-

Elution: The mobile phase is passed through the column, and fractions are collected.

-

Analysis and Collection: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | 7.42-7.30 | m | Aromatic protons | [6] |

| 5.65 | t | -CH(Ph)- | [6] | |

| 4.79 | t | -CH₂- (one proton) | [6] | |

| 4.35 | t | -CH₂- (one proton) | [6] | |

| ¹³C NMR | ~155 | s | C=O (carbonate) | [7] |

| ~135 | s | Aromatic C (quaternary) | [7] | |

| ~129 | d | Aromatic CH | [7] | |

| ~126 | d | Aromatic CH | [7] | |

| ~78 | d | -CH(Ph)- | [7] | |

| ~71 | t | -CH₂- | [7] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3050 | Medium | Aromatic C-H stretch | [3] |

| ~2950 | Medium | Aliphatic C-H stretch | [3] |

| ~1800 | Strong | C=O stretch (cyclic carbonate) | [3] |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) | [3] |

| ~1170 | Strong | C-O stretch | [3] |

| ~1070 | Strong | C-O stretch | [3] |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment | Reference(s) |

| 164 | Variable | [M]⁺ (Molecular ion) | [3] |

| 105 | High | [C₆H₅CO]⁺ | [3] |

| 91 | High | [C₇H₇]⁺ (tropylium ion) | [3] |

| 77 | Medium | [C₆H₅]⁺ | [3] |

Reactivity and Applications

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its cyclic carbonate ring.[1]

Ring-Opening Reactions

The cyclic carbonate can undergo ring-opening reactions with various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively. These reactions are often catalyzed by acids or bases. Its reactivity with halides is also noted, which allows for further functionalization.[1]

Polymer Synthesis

A significant application of this compound is in the synthesis of polymers.[1] It can undergo ring-opening polymerization (ROP) to produce poly(styrene carbonate), a type of aliphatic polyester.[8] This polymerization can be initiated by various catalysts and can be tailored to control the molecular weight and properties of the resulting polymer. The incorporation of the phenyl group can enhance the thermal and mechanical properties of the polyester.

Caption: Synthesis of this compound and its subsequent polymerization.

Pharmaceutical Intermediate

While direct applications in marketed drugs are not widely documented, this compound is considered a valuable pharmaceutical intermediate.[5] The 1,3-dioxolane (B20135) ring is a structural motif found in some biologically active molecules. For instance, the structural features of this compound could potentially be utilized in the synthesis of anticonvulsant agents, where phenyl and carbonyl groups are often part of the pharmacophore.[9]

Biological Activity

The biological activity of this compound has not been extensively studied. However, the broader class of 1,3-dioxolane derivatives has shown a range of biological effects.

Antimicrobial and Antifungal Activity

Several studies have reported the antibacterial and antifungal properties of various substituted 1,3-dioxolanes.[10][11] This activity is often attributed to the overall structure and lipophilicity of the molecule. One study on dioxolanone derivatives isolated from an endophytic fungus showed broad-spectrum antifungal activities.[12] While this does not directly implicate this compound, it suggests that this class of compounds warrants further investigation for potential antimicrobial applications.

Signaling Pathways

There is currently no direct evidence in the reviewed literature to suggest that this compound modulates any specific signaling pathways. Research in this area is required to determine if this compound has any effects on cellular signaling cascades.

Caption: Potential biological activities of the 1,3-dioxolane class of compounds.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Statement | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation | [3] |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-established synthetic routes and a growing range of applications, particularly in polymer chemistry. Its physical, chemical, and spectral properties are well-characterized, providing a solid foundation for its use in research and development. While its specific biological activities and interactions with cellular signaling pathways are yet to be fully elucidated, the broader class of 1,3-dioxolanes demonstrates potential in this area. This technical guide serves as a comprehensive resource for scientists and researchers working with or considering the use of this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C9H8O3 | CID 234226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal meroterpenes and dioxolanone derivatives from plant-associated endophytic fungus Phyllosticta sp. WGHL2 - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Phenyl-1,3-dioxolan-2-one molecular structure

An In-depth Technical Guide on the Molecular Structure of 4-Phenyl-1,3-dioxolan-2-one

Abstract

This technical guide provides a comprehensive overview of this compound (also known as styrene (B11656) carbonate), a significant heterocyclic compound with the CAS number 4427-92-3.[1] It serves as a crucial chemical intermediate in a variety of synthetic pathways, particularly in the development of pharmaceuticals and advanced materials.[1][2] This document details its molecular structure, physicochemical properties, synthesis methodologies, and spectroscopic characterization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed technical information on this versatile building block.

Molecular Structure and Chemical Identity

This compound possesses a five-membered ring structure containing a carbonate group, with a phenyl substituent at the 4-position. This unique configuration makes it a valuable precursor in various chemical transformations.[1]

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 4427-92-3[1][2] |

| Molecular Formula | C₉H₈O₃[2][3][5] |

| SMILES | C1C(OC(=O)O1)C2=CC=CC=C2[3][5] |

| InChI | 1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2[3][4] |

| InChIKey | ZKOGUIGAVNCCKH-UHFFFAOYSA-N[3][4] |

Physicochemical Properties

The physical and chemical properties of this compound determine its suitability for various applications and reaction conditions. Its high boiling point suggests good thermal stability.[1]

Table 2: Summary of Physicochemical Data

| Property | Value |

| Molecular Weight | 164.16 g/mol [2][3] |

| Physical Form | Solid[4] |

| Boiling Point | 354.8°C at 760 mmHg[1][6] |

| Flash Point | 171.1°C[6] |

| Purity | Typically >95%[2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C[4] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the cycloaddition of carbon dioxide (CO₂) to styrene oxide. This reaction is typically facilitated by a catalyst.

General Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis of this compound from its common precursors.

Experimental Protocol: Catalytic Conversion of Styrene Oxide

This protocol is based on a method utilizing a graphitic carbon nitride (g-C₃N₄) and tetrabutylammonium (B224687) bromide (TBAB) catalyst system for the conversion of epoxides to cyclic carbonates under ambient CO₂ pressure.[7]

-

Reagents and Materials:

-

Styrene oxide (13.7 mmol)

-

Graphitic carbon nitride (g-C₃N₄) (50 mg)

-

Tetrabutylammonium bromide (TBAB) (1.8 mol% relative to epoxide)

-

CO₂ gas (balloon)

-

Reaction flask equipped with a magnetic stirrer and condenser

-

-

Procedure:

-

To a clean, dry reaction flask, add styrene oxide, g-C₃N₄, and TBAB.

-

Fit the flask with a condenser.

-

Evacuate the flask and backfill with carbon dioxide from a balloon.

-

Heat the reaction mixture to 105°C with vigorous stirring.

-

Maintain the reaction for 20 hours under a constant atmosphere of CO₂ (balloon).

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting product can be purified using standard techniques such as column chromatography to yield pure this compound.

-

Spectroscopic Analysis and Characterization

Structural elucidation and purity assessment of this compound are performed using standard spectroscopic techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the phenyl and dioxolane ring protons.[7][8]

-

¹³C NMR: The carbon spectrum shows distinct peaks for the carbonate carbonyl carbon, the phenyl carbons, and the carbons of the dioxolane ring.[3]

Table 3: Key Spectroscopic Data

| Technique | Feature | Typical Value/Observation |

| ¹H NMR | Phenyl Protons | Multiplet in the aromatic region (δ ~7.2-7.4 ppm) |

| Dioxolane Protons | Signals corresponding to the -CH- and -CH₂- groups | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~155 ppm |

| IR (Film) | Carbonyl Stretch (C=O) | Strong absorption band around 1800-1820 cm⁻¹ |

| C-O Stretch | Strong absorptions in the 1000-1300 cm⁻¹ region | |

| Mass Spec (GC-MS) | Molecular Ion [M]⁺ | m/z = 164 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups, particularly the cyclic carbonate.

-

Experimental Protocol: FTIR Analysis (Cast Film Method)

-

Dissolve a small amount of the purified product in a volatile solvent like chloroform (B151607) (CHCl₃).[3]

-

Deposit a few drops of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, solid film of the compound on the plate.

-

Acquire the infrared spectrum using an FTIR spectrometer.

-

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. GC-MS is commonly used for this purpose.[3]

-

Predicted Collision Cross Section (CCS): For the protonated molecule [M+H]⁺, the predicted CCS is 129.6 Ų, and for the sodiated adduct [M+Na]⁺, it is 137.6 Ų.[5]

Key Reactions and Applications

The reactivity of this compound makes it a valuable intermediate.

Ring-Opening Reactions

The cyclic carbonate structure is susceptible to ring-opening reactions when treated with various nucleophiles. This reactivity is fundamental to its application in polymer modifications and the synthesis of more complex molecules.[1]

Applications

-

Chemical Intermediate: It is a key building block for creating more elaborate molecular architectures through functionalization, often involving reactions with halides.[1][2]

-

Pharmaceuticals and Advanced Materials: It serves as a precursor in the development of new materials and active pharmaceutical ingredients.[1][2]

-

Polymer Chemistry: Used in ring-opening polymerizations and for polymer modifications.[1]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Table 4: GHS Hazard and Precautionary Information

| Category | GHS Code | Description |

| Signal Word | - | Warning [4] |

| Hazard Statements | H302 | Harmful if swallowed[3][4] |

| H315 | Causes skin irritation[3][4] | |

| H319 | Causes serious eye irritation[3][4] | |

| H335 | May cause respiratory irritation[4] | |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H8O3 | CID 234226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4427-92-3 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C9H8O3) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-phenyl-1,3-dioxolan-2-one: A Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-1,3-dioxolan-2-one, a heterocyclic compound with the IUPAC name this compound and CAS number 4427-92-3, is a significant chemical intermediate in modern organic synthesis.[1][2] Its unique structural features, combining a phenyl group and a cyclic carbonate, make it a versatile building block for the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents and novel materials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its relevance to researchers and professionals in drug development. While direct biological activity of this compound is not extensively documented in publicly available research, its role as a precursor to biologically active molecules is well-established.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 4427-92-3 | PubChem |

| Molecular Formula | C₉H₈O₃ | PubChem |

| Molecular Weight | 164.16 g/mol | PubChem |

| Boiling Point | 354.8 °C at 760 mmHg | NINGBO INNO PHARMCHEM CO.,LTD. |

| Physical Form | Solid | Ambeed, Inc. |

| Purity | Typically >95% | Ambeed, Inc. |

| Storage | Sealed in dry, 2-8°C | Ambeed, Inc. |

Synthesis of this compound

The primary synthetic route to this compound typically involves the reaction of styrene (B11656) with a carbonylating agent. This process leverages established principles of organic synthesis to produce the target molecule with high purity.[1][2]

General Experimental Protocol: Carbonylation of Styrene Oxide

A common laboratory-scale synthesis involves the cycloaddition of carbon dioxide to styrene oxide. This reaction is often catalyzed by a variety of catalysts, including metal-organic frameworks (MOFs), to achieve high yields and selectivity.

Materials:

-

Styrene oxide

-

Carbon dioxide (CO₂)

-

Catalyst (e.g., a suitable metal-organic framework)

-

Anhydrous solvent (e.g., toluene, dimethylformamide)

-

Reaction vessel (e.g., a high-pressure autoclave)

Procedure:

-

The reaction vessel is charged with styrene oxide, the catalyst, and the anhydrous solvent.

-

The vessel is sealed and purged with CO₂ to remove air.

-

The vessel is then pressurized with CO₂ to the desired pressure.

-

The reaction mixture is heated to the specified temperature and stirred for a set period.

-

After the reaction is complete, the vessel is cooled to room temperature and the pressure is carefully released.

-

The crude product is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The resulting crude this compound is then purified, typically by recrystallization or column chromatography, to yield the final product.

The workflow for a typical synthesis is illustrated in the diagram below.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, leveraging the reactivity of its cyclic carbonate structure.[2] The 1,3-dioxolane (B20135) ring is a common motif in many biologically active compounds, and its presence can enhance various biological activities, including anticancer, antifungal, antiviral, antibacterial, antioxidant, and anti-inflammatory properties.

Role as a Pharmaceutical Intermediate

The primary value of this compound in drug development lies in its utility as a versatile building block. Its reactivity, particularly with halides, allows for the introduction of the phenyl-dioxolane moiety into larger molecular scaffolds.[1][2] While specific therapeutic agents directly synthesized from this compound are not prominently featured in the literature, the broader class of 1,3-dioxolane derivatives has been explored for various medicinal applications. For instance, research has been conducted on 1,3-dioxolane-based compounds as potential antibacterial and antifungal agents, as well as ligands for central nervous system receptors.

The logical relationship for its application as a pharmaceutical intermediate can be visualized as follows:

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new materials and as a precursor for pharmaceutical compounds. While direct biological data on this specific molecule is limited, its role as a building block for creating more complex, biologically active molecules is clear. Researchers and drug development professionals can leverage its well-defined chemical properties and established synthetic routes to advance their research and development programs. Further investigation into the intrinsic biological activities of this compound and its simple derivatives could unveil new therapeutic possibilities.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Phenyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-1,3-dioxolan-2-one (CAS No. 4427-92-3), a heterocyclic compound of interest in organic synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification, purity assessment, and structural elucidation. The data presented here has been compiled from various spectral databases and scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound exhibits characteristic signals for the phenyl and dioxolanone ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.4 | Multiplet | - | Aromatic protons (5H, C₆H₅) |

| ~5.7 | Triplet | ~8.0 | Methine proton (1H, H-4) |

| ~4.6 | Triplet | ~8.0 | Methylene proton (1H, H-5a) |

| ~4.1 | Triplet | ~8.0 | Methylene proton (1H, H-5b) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Carbonyl carbon (C-2) |

| ~135 | Quaternary aromatic carbon (C-ipso) |

| ~129 | Aromatic carbons (C-ortho, C-meta) |

| ~126 | Aromatic carbon (C-para) |

| ~78 | Methine carbon (C-4) |

| ~71 | Methylene carbon (C-5) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonate and aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretching (carbonate) |

| ~3000-3100 | Medium | C-H stretching (aromatic) |

| ~2850-2950 | Medium | C-H stretching (aliphatic) |

| ~1600, ~1490 | Medium-Weak | C=C stretching (aromatic ring) |

| ~1200-1000 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₈O₃), the molecular weight is 164.16 g/mol .[1]

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | Molecular ion [M]⁺ |

| 120 | High | [M - CO₂]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 90 | High | [C₇H₆]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 78 | High | Benzene radical cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample like this compound, the following methods are common:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

-

Thin Film Method:

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the KBr pellet without the sample).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Impact (EI) ionization is a common method for the analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe which is heated to vaporize the sample.

-

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).[3] This will cause the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the signaling pathway for structure elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Signaling pathway for the elucidation of the molecular structure.

References

1H NMR spectrum of 4-phenyl-1,3-dioxolan-2-one

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-phenyl-1,3-dioxolan-2-one

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Molecular Structure and Proton Environment

This compound possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The molecule contains a phenyl group attached to a five-membered dioxolanone ring. The protons on the phenyl group and the three protons on the dioxolanone ring are chemically non-equivalent, leading to separate signals in the NMR spectrum.

1H NMR Spectral Data

The was recorded in deuterated chloroform (B151607) (CDCl3) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-a | 5.67 - 5.69 | Triplet (t) | 8.0 | 1H |

| H-b | 4.79 - 4.82 | Triplet (t) | 8.5 | 1H |

| H-c | 4.34 - 4.36 | Triplet (t) | 8.0 | 1H |

| H-d, e, f | 7.45 - 7.47 | Multiplet (m) | - | 4H |

Interpretation of the Spectrum

-

Aromatic Protons (H-d, e, f): The multiplet observed between 7.45 and 7.47 ppm corresponds to the protons on the phenyl ring. The complex splitting pattern arises from the various coupling interactions between the ortho, meta, and para protons. The integration of this signal corresponds to four protons.[1]

-

Methine Proton (H-a): The triplet at 5.67-5.69 ppm is assigned to the proton at the 4-position of the dioxolanone ring (the benzylic proton). Its multiplicity as a triplet indicates coupling to the two adjacent diastereotopic protons (H-b and H-c) with a coupling constant of 8.0 Hz.[1]

-

Methylene Protons (H-b and H-c): The signals at 4.79-4.82 ppm and 4.34-4.36 ppm are assigned to the two diastereotopic protons at the 5-position of the dioxolanone ring. The signal for H-b appears as a triplet with a coupling constant of 8.5 Hz, and the signal for H-c is a triplet with a coupling constant of 8.0 Hz.[1] This indicates that each of these protons is coupled to the methine proton (H-a) and to each other (geminal coupling), resulting in the observed triplet-like appearance.

Experimental Protocol

Objective: To acquire a high-resolution .

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl3) with 0.03% (v/v) tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation:

-

500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl3 containing TMS in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Transfer the solution into a 5 mm NMR tube using a pipette. The final solution height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, as indicated by the shape and resolution of the lock signal.

-

-

Data Acquisition:

-

Set the spectrometer to acquire a 1H NMR spectrum.

-

Typical acquisition parameters include:

-

Spectral width: ~16 ppm

-

Pulse angle: 30-45 degrees

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be adjusted based on sample concentration)

-

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the peak multiplicities and measure the coupling constants.

-

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling interactions within the this compound molecule.

Caption: Spin-spin coupling network in this compound.

References

In-Depth Technical Guide: 13C NMR Analysis of 4-phenyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-phenyl-1,3-dioxolan-2-one, a versatile chemical intermediate. It includes detailed experimental protocols for both the synthesis of the compound and its subsequent NMR analysis, alongside a quantitative summary of its 13C NMR spectral data.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, with those in the aromatic ring appearing at higher chemical shifts (downfield) and the aliphatic carbons of the dioxolanone ring at lower chemical shifts (upfield). The carbonyl carbon shows the most significant downfield shift due to the strong deshielding effect of the double-bonded oxygen atoms.

The following table summarizes the assigned 13C NMR chemical shifts for this compound.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 154.5 |

| C-phenyl (quaternary) | 135.0 |

| C-phenyl (CH) | 129.8 |

| C-phenyl (CH) | 129.5 |

| C-phenyl (CH) | 126.3 |

| CH-phenyl | 77.5 |

| CH2 | 70.9 |

Note: The chemical shifts for the aromatic carbons can show slight variations depending on the solvent and concentration.

Experimental Protocols

Synthesis of this compound from Styrene (B11656) Oxide and Carbon Dioxide

This protocol details a common and efficient method for the synthesis of this compound. The reaction involves the cycloaddition of carbon dioxide to styrene oxide, often catalyzed by a suitable Lewis acid or base.

Materials:

-

Styrene oxide

-

A suitable catalyst (e.g., lithium bromide, tetrabutylammonium (B224687) bromide)

-

Dry solvent (e.g., dimethylformamide - DMF)

-

Carbon dioxide (gas or dry ice)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Gas inlet tube or balloon filled with CO2

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve styrene oxide and a catalytic amount of the chosen catalyst in the dry solvent.

-

Introduction of Carbon Dioxide: Purge the flask with carbon dioxide gas and maintain a positive pressure of CO2 throughout the reaction, either by using a balloon filled with CO2 or by bubbling the gas through the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C) and maintain these conditions for several hours until the reaction is complete (monitor by Thin Layer Chromatography - TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent system to yield pure this compound as a white solid.

13C NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR spectrum of this compound.

Materials and Equipment:

-

Sample of this compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl3)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 10-50 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize the resolution.

-

-

Data Acquisition:

-

Set up a standard proton-decoupled 13C NMR experiment.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

The number of scans will depend on the sample concentration; a higher number of scans will improve the signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., the central peak of the CDCl3 triplet is at 77.16 ppm).

-

Perform a baseline correction to obtain a flat baseline.

-

Integrate the peaks if quantitative analysis is required, though for standard 13C NMR, the peak intensities are not directly proportional to the number of carbons.

-

Mandatory Visualizations

Caption: Chemical structure of this compound with numbered carbons for NMR assignment.

Caption: Experimental workflow for 13C NMR analysis.

Mass Spectrometry of 4-Phenyl-1,3-dioxolan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 4-phenyl-1,3-dioxolan-2-one (CAS: 4427-92-3), a heterocyclic compound of interest in organic synthesis and as a potential building block in pharmaceutical and materials science. The document details its characteristic fragmentation patterns under electron ionization (EI), provides exemplary experimental protocols for its analysis, and presents the data in a clear, structured format for easy interpretation and application.

Core Concepts in the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When this compound is analyzed by mass spectrometry, particularly with electron ionization (EI), the molecule undergoes ionization to form a molecular ion (M+•), which then fragments into smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule, revealing key structural motifs.

Molecular Ion and Key Spectral Features

The molecular formula of this compound is C₉H₈O₃, with a molecular weight of approximately 164.16 g/mol .[1] The mass spectrum of this compound is characterized by a series of fragment ions that provide evidence for the phenyl group, the dioxolanone ring, and their connectivity. Data available from the NIST Mass Spectrometry Data Center indicates that the spectrum contains a total of 43 peaks.[1]

Quantitative Mass Spectral Data

The following table summarizes the most prominent ions observed in the electron ionization mass spectrum of this compound, as referenced in the NIST database.[1]

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure | Relative Abundance | Notes |

| 91 | [C₇H₇]⁺ | Most Abundant | Tropylium (B1234903) ion, characteristic of a benzyl (B1604629) moiety. |

| 90 | [C₇H₆]⁺• | 2nd Most Abundant | Likely formed by the loss of a hydrogen atom from the m/z 91 ion. |

| 78 | [C₆H₆]⁺• | 3rd Most Abundant | Benzene radical cation, indicating the presence of a phenyl ring. |

Note: The complete mass spectrum featuring all 43 peaks is available in the NIST Main Library under NIST Number 6107.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M+•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The most likely fragmentation pathways are outlined below.

Caption: Proposed EI fragmentation pathway for this compound.

A primary fragmentation route involves the loss of a neutral carbon dioxide molecule (CO₂) from the molecular ion to form an ion at m/z 120, corresponding to styrene (B11656) oxide. Subsequent fragmentation of this intermediate can lead to the highly stable tropylium ion at m/z 91. The presence of the benzoyl cation at m/z 105 is also a common feature in the mass spectra of phenyl-substituted compounds, which can then lose carbon monoxide (CO) to form the phenyl cation at m/z 77.

Experimental Protocols

The following provides a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), based on standard methodologies. The data referenced in the NIST database was acquired using an Agilent 6890N GC system.[1]

Sample Preparation

-

Standard Solution Preparation : Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

-

Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent for GC-MS analysis.

-

Vial Transfer : Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph : Agilent 6890N GC or equivalent.

-

Mass Spectrometer : Agilent 5973N Mass Selective Detector or equivalent.

-

Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector : Split/splitless injector.

-

Injector Temperature : 250 °C.

-

Injection Volume : 1 µL.

-

Oven Temperature Program :

-

Initial temperature: 80 °C, hold for 3 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Final hold: 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature : 280 °C.

-

Ion Source : Electron Ionization (EI).

-

Ion Source Temperature : 230 °C.

-

Electron Energy : 70 eV.

-

Mass Range : m/z 40-450.

-

Solvent Delay : 3 minutes.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound provides a distinct fragmentation pattern that is highly useful for its identification and structural elucidation. The presence of a prominent tropylium ion at m/z 91 is a key indicator of the benzyl moiety, while other fragments provide evidence for the overall structure. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this compound, enabling its confident identification in various matrices. For definitive identification, comparison with a reference standard analyzed under identical conditions is always recommended.

References

In-Depth Technical Guide to the FT-IR Analysis of 4-phenyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-phenyl-1,3-dioxolan-2-one, a significant heterocyclic compound utilized in organic synthesis and materials science. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. The quantitative data, including vibrational frequencies, intensities, and their respective assignments, are summarized in the table below. This information is crucial for the identification and characterization of the compound.

| Vibrational Frequency (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretching |

| ~2980-2850 | Medium to Weak | Aliphatic C-H Stretching (CH and CH₂ of the dioxolane ring) |

| ~1800-1780 | Strong | C=O Stretching (Carbonyl of the cyclic carbonate)[1] |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C Ring Stretching |

| ~1250-1000 | Strong | C-O Stretching (Ether linkages of the dioxolane ring) |

| ~760, ~700 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted benzene (B151609) ring) |

Experimental Protocol for FT-IR Analysis

A precise and standardized experimental protocol is essential for obtaining high-quality and reproducible FT-IR spectra. The following methodology details the procedure for the analysis of solid this compound.

Objective: To obtain the FT-IR spectrum of this compound for structural elucidation and quality control.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Sample of this compound (solid)

-

Potassium Bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Spatula and weighing paper

-

Sample holder for the FT-IR spectrometer

-

Desiccator for storing KBr and pellets

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the IR-grade KBr in an oven to remove any residual moisture, which can interfere with the spectrum. Allow it to cool to room temperature in a desiccator.

-

Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.

-

Using the agate mortar and pestle, grind the KBr to a fine powder.

-

Add the this compound sample to the KBr powder in the mortar.

-

Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.

-

Transfer the powdered mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent KBr pellet.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental background.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder.

-

Position the sample holder in the FT-IR spectrometer's sample compartment.

-

Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

-

For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.

-

-

Data Processing and Analysis:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in a transmittance or absorbance spectrum.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the major absorption peaks.

-

Compare the obtained peak positions with the reference data provided in the table above to confirm the identity and purity of the this compound.

-

Visualized Workflow of FT-IR Analysis

The following diagram illustrates the logical flow of the experimental protocol for the FT-IR analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Phenyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-dioxolan-2-one, also known as styrene (B11656) carbonate, is a heterocyclic organic compound with the chemical formula C₉H₈O₃.[1] It serves as a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials.[2][3] Its cyclic carbonate structure is of particular interest for ring-opening reactions and polymer modifications.[3] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its synthesis pathway.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. These values are essential for its handling, application in synthetic protocols, and for quality control purposes.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Physical Form | Solid | |

| Melting Point | Not explicitly found in search results. Typically a sharp range for pure crystalline solids. | |

| Boiling Point | 354.8 °C at 760 mmHg | [3] |

| Density | Not explicitly found in search results. | |

| Solubility | Not explicitly found in search results for specific solvents. General solubility tests are required. | |

| Purity | >95% (as offered by commercial suppliers) |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reaction of styrene oxide with carbon dioxide.

Materials:

-

Styrene oxide

-

Carbon dioxide (gas)

-

Catalyst (e.g., a metal-organic framework or a quaternary ammonium (B1175870) salt)

-

Solvent (if applicable, e.g., dimethylformamide)

-

Reaction vessel (e.g., a high-pressure autoclave)

-

Magnetic stirrer and heating mantle

-

Purification apparatus (e.g., for distillation or recrystallization)

Procedure:

-

The reaction vessel is charged with styrene oxide and the chosen catalyst.

-

If a solvent is used, it is added to the reaction vessel.

-

The vessel is sealed and purged with carbon dioxide gas to remove air.

-

The vessel is then pressurized with carbon dioxide to the desired reaction pressure.

-

The reaction mixture is heated to the specified temperature with continuous stirring for a set duration.

-

After the reaction is complete, the vessel is cooled to room temperature and the excess CO₂ is carefully vented.

-

The crude product is then purified, typically by vacuum distillation or recrystallization from a suitable solvent, to yield pure this compound.

Melting Point Determination

The melting point is a crucial indicator of the purity of a crystalline solid.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[5]

-

The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the solid into the sealed end.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to determine an approximate melting range.[4]

-

The apparatus is allowed to cool, and a fresh sample is heated slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[6]

Density Determination

The density of a solid can be determined using the pycnometer method.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

A liquid of known density in which the solid is insoluble (e.g., a saturated solution of the compound in a non-solvent)

-

Thermometer

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured (m₁).

-

A sample of this compound is added to the pycnometer, and the mass is measured (m₂).

-

The pycnometer is then filled with the liquid of known density, ensuring no air bubbles are trapped, and the mass is measured (m₃).

-

The pycnometer is emptied, cleaned, and filled completely with the liquid of known density, and its mass is measured (m₄).

-

The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid where ρ_liquid is the density of the liquid used.

Solubility Determination

A qualitative assessment of solubility in various solvents is essential for purification and reaction setup.[7][8]

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), hexane)

Procedure:

-

Approximately 0.1 g of this compound is placed into a series of clean, dry test tubes.[8]

-

To each test tube, 3 mL of a different solvent is added in portions.[8]

-

The test tubes are shaken vigorously for a set period (e.g., 1-2 minutes).[7]

-

The mixture is then allowed to stand, and the solubility is observed.

-

The compound is classified as soluble if it dissolves completely, partially soluble if some solid remains, and insoluble if the solid does not appear to dissolve.[9]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from styrene oxide and carbon dioxide.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C9H8O3 | CID 234226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

4-Phenyl-1,3-dioxolan-2-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Phenyl-1,3-dioxolan-2-one (CAS 4427-92-3), a versatile heterocyclic compound. While specific quantitative experimental data for this compound is limited in publicly available literature, this document outlines standard methodologies for determining its solubility and stability profiles, drawing upon established principles of organic and pharmaceutical chemistry. This guide is intended to support research, development, and formulation activities involving this compound.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 164.16 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Boiling Point | 354.8°C at 760 mmHg | --INVALID-LINK-- |

| Storage Temperature | Sealed in dry, 2-8°C | --INVALID-LINK-- |

Solubility Profile

Predicted Qualitative Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of the polar carbonate and ether linkages may impart some water solubility, but the nonpolar phenyl group is likely to dominate, leading to low aqueous solubility. |

| Methanol, Ethanol | Soluble | The polarity of these short-chain alcohols is expected to be compatible with the polar functionalities of the molecule. |

| Acetone, Tetrahydrofuran (THF) | Soluble | These polar aprotic solvents are generally good solvents for a wide range of organic compounds, including cyclic carbonates. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules. A related compound, 4-methyl-2-phenyl-1,3-dioxolane, is reported to be soluble in DMSO. |

| Dichloromethane, Chloroform | Soluble | These non-polar to weakly polar solvents are likely to dissolve the compound due to the presence of the phenyl ring. |

| Hexane, Toluene | Sparingly soluble to insoluble | The overall polarity of the molecule may limit its solubility in nonpolar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination

A standard laboratory procedure to qualitatively determine the solubility of this compound involves the following steps:

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10-20 mg) into a series of test tubes.

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to each test tube.

-

Mixing: Vigorously agitate the mixture at a controlled temperature (e.g., room temperature) for a defined period.

-

Observation: Visually inspect the mixture for the presence of undissolved solid. The compound is classified as:

-

Soluble: If no solid particles are visible.

-

Partially soluble: If some, but not all, of the solid has dissolved.

-

Insoluble: If the solid does not appear to have dissolved.

-

For quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the dissolved compound in a saturated solution.

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially harmful impurities. A comprehensive stability assessment involves forced degradation studies under various stress conditions.

Thermal Stability

The high boiling point of this compound (354.8°C at 760 mmHg) suggests good thermal stability.[1]

TGA can be employed to quantitatively assess thermal stability.

-

Sample Preparation: A small, accurately weighed sample of the compound is placed in a TGA furnace.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

-